molecular formula C18H17NO2 B11848237 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- CAS No. 825620-18-6

4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-

Cat. No.: B11848237
CAS No.: 825620-18-6
M. Wt: 279.3 g/mol
InChI Key: WWJSSYQFNXTUMI-UHFFFAOYSA-N
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Description

4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- is a chemical compound with the molecular formula C14H17NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of 4-quinolinol with 1-methylethyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Quinolinol, 7-methoxy-8-methyl-2-(1-methylethoxy)-
  • 4-Quinolinol, 8-(1-methylethoxy)-3-(1H-tetrazol-5-yl)-
  • 4-Quinolinol, 2-methyl-6-(1-methylethoxy)-

Uniqueness

4-Quinolinol, 7-(1-methylethoxy)-2-phenyl- stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

825620-18-6

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-phenyl-7-propan-2-yloxy-1H-quinolin-4-one

InChI

InChI=1S/C18H17NO2/c1-12(2)21-14-8-9-15-17(10-14)19-16(11-18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20)

InChI Key

WWJSSYQFNXTUMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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